molecular formula C9H9ClN2 B15232013 5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638768-89-4

5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15232013
CAS No.: 1638768-89-4
M. Wt: 180.63 g/mol
InChI Key: DHZRHYGRNOIPHV-UHFFFAOYSA-N
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Description

5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chloromethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylpyridine, a chloromethylation reaction can be performed using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that enhance the reaction efficiency may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.

Scientific Research Applications

5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The pyrrolo[2,3-b]pyridine core can interact with various enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloromethyl and a methyl group on the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1638768-89-4

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-6-2-8-3-7(4-10)5-11-9(8)12-6/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

DHZRHYGRNOIPHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)CCl

Origin of Product

United States

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